molecular formula C14H13BrO2 B7858008 3-Bromobenzyl-(3-methoxyphenyl)ether

3-Bromobenzyl-(3-methoxyphenyl)ether

Cat. No.: B7858008
M. Wt: 293.15 g/mol
InChI Key: YVFQBTTYNCIOPR-UHFFFAOYSA-N
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Description

3-Bromobenzyl-(3-methoxyphenyl)ether is an organic compound with the molecular formula C14H13BrO2 and a molecular weight of 293.16 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a methoxyphenyl ether moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl-(3-methoxyphenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromobenzyl chloride+3-MethoxyphenolK2CO3,DMFThis compound\text{3-Bromobenzyl chloride} + \text{3-Methoxyphenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Bromobenzyl chloride+3-MethoxyphenolK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl-(3-methoxyphenyl)ether undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions

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Properties

IUPAC Name

1-bromo-3-[(3-methoxyphenoxy)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-13-6-3-7-14(9-13)17-10-11-4-2-5-12(15)8-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFQBTTYNCIOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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